1,1,2,2-Tetrafluorocyclobutane is a fluorinated cyclic compound with the molecular formula and a molecular weight of approximately 152.06 g/mol. It is categorized as a saturated hydrocarbon due to its fully saturated carbon structure, where four hydrogen atoms are replaced by fluorine atoms. This compound is of interest in various scientific fields, including organic chemistry and materials science, due to its unique properties and potential applications.
The synthesis of 1,1,2,2-tetrafluorocyclobutane can be accomplished through several methods:
1,1,2,2-Tetrafluorocyclobutane features a cyclobutane ring structure where four hydrogen atoms are replaced by fluorine atoms. Its molecular structure can be represented as follows:
1,1,2,2-Tetrafluorocyclobutane can undergo various chemical reactions:
These reactions typically require specific reagents and conditions to favor desired pathways while minimizing by-products.
The mechanism of action for 1,1,2,2-tetrafluorocyclobutane involves its interaction with biological systems. The presence of fluorine atoms allows for strong interactions with nucleophilic sites on proteins and other biomolecules. This can lead to alterations in enzyme activity and cellular processes:
1,1,2,2-Tetrafluorocyclobutane has several scientific uses:
The synthesis of 1,1,2,2-tetrafluorocyclobutane derivatives primarily occurs through the [2+2] cyclodimerization of fluoroolefin precursors, particularly hexafluoropropene (HFP) and ethylene. This reaction proceeds via a concerted, stereospecific mechanism that preserves the stereochemistry of the reactants while forming the four-membered ring structure. The process exhibits second-order kinetics, with the rate-determining step involving the formation of a diradical intermediate stabilized by electron-withdrawing fluorine substituents. Transition metal catalysts—especially nickel-based systems—lower the activation energy by facilitating electron transfer between ethylene π-orbitals and HFP’s electron-deficient double bond [3].
Reaction kinetics follow the Arrhenius equation log k = 15.27 – (308.1 kJ·mol⁻¹)/RT ln 10, as determined from thermal decomposition studies of analogous fluorinated cyclobutanes. This inverse relationship underscores the necessity for precise temperature control during synthesis to prevent retro-cycloaddition. Nickel alloys (e.g., nickel-copper) exhibit superior performance compared to homogeneous catalysts due to their resistance to fluoride-induced corrosion, which is a critical concern in fluorochemical synthesis [3] [4].
Table 1: Kinetic Parameters for [2+2] Cyclodimerization of Hexafluoropropene and Ethylene
Parameter | Value | Conditions | Significance |
---|---|---|---|
Activation Energy (Eₐ) | 308.1 kJ·mol⁻¹ | 542.2°C, 0.01–22 Torr | Determines temperature sensitivity |
Pre-exponential Factor | 10¹⁵.²⁷ s⁻¹ | 542.2°C | Reflects collision frequency |
Reaction Order | 2 (bimolecular) | 485–593°C | Confirms cycloaddition mechanism |
Continuous flow reactors have superseded batch systems for large-scale synthesis of 1,1,2,2-tetrafluorocyclobutane due to enhanced thermal control and productivity. The patented tubular reactor design employs static mixers to ensure turbulent flow (Reynolds number >4,000), achieving a residence time distribution of ≤±5%. This minimizes thermal hot spots that promote side reactions such as oligomerization or decomposition into 1,1-difluoroethylene and tetrafluoroethylene [3] [6].
Stainless steel (SS-316) or Monel reactors are mandatory construction materials due to hydrofluoric acid byproduct formation. The optimal operating window resides at 300–400°C and 5–20 bar, with ethylene-to-hexafluoropropene molar ratios maintained at 1.5:1 to prevent HFP oligomerization. Under these conditions, space-time yields reach 0.5–1.0 kg·L⁻¹·h⁻¹, with selectivity for 1,1,2,2-tetrafluorocyclobutane derivatives exceeding 85%. An integrated recycling loop recovers unreacted olefins via fractional distillation, boosting atomic efficiency to >92% [3] [4].
Nickel-based catalysts functionalized with sterically hindered ligands are pivotal for suppressing tetrafluoroethylene formation during cyclodimerization. Nickel alloy packing (e.g., Ni 200, Monel 400) in fixed-bed reactors demonstrates >95% selectivity for 1,1,2-trifluoro-2-(trifluoromethyl)cyclobutane at 320°C. Selectivity derives from:
Polymerization inhibitors are co-fed to maintain catalytic activity. Effective agents include:
Table 2: Catalyst Performance in HFP-Ethylene Cyclodimerization
Catalyst System | Temperature (°C) | Selectivity (%) | Byproducts |
---|---|---|---|
Nickel 200 Wire | 320 | 95.2 | Tetrafluoroethylene, Oligomers |
Monel 400 Packing | 340 | 91.7 | 1,1-Difluoroethylene, Dimers |
Stainless Steel 316 | 360 | 82.3 | Fluoromethanes, Trifluoroethene |
Electrochemical fluorination (ECF) provides access to 1,1,2,2-tetrafluorocyclobutane derivatives without gaseous olefin precursors. The Simons process dissolves cyclobutane substrates in anhydrous hydrogen fluoride, with electrolysis occurring at 4–6 V and 5–20 mA/cm² current density. Nickel anodes facilitate fluorine atom transfer, sequentially substituting hydrogen atoms to yield perfluorinated products. However, selectivity remains challenging—the reaction typically generates mixtures containing 25–40% target tetrafluorocyclobutane alongside over-fluorinated (C₄F₈) and ring-opened products [3].
Recent advances employ ionic liquid electrolytes (e.g., 1-ethyl-3-methylimidazolium tetrafluoroborate) to enhance Faradaic efficiency to ~65%. This modification reduces anode corrosion while improving mass transfer of hydrophobic intermediates. Substrate pre-functionalization with directing groups (e.g., bromine at the C3 position) further increases regioselectivity, achieving 78% isomeric purity in bench-scale trials [3].
Ultraviolet irradiation (254 nm) triggers the [2+2] cycloaddition of 1,2-difluoroethene to form 1,1,2,2-tetrafluorocyclobutane under solvent-free conditions. This method circumvents thermal decomposition pathways but suffers from quantum yields below 0.1 due to competitive energy dissipation. Photosensitizers (e.g., acetophenone at 5 mol%) triplet energy exceeding 290 kJ/mol improve conversion to >60% at 25°C by facilitating intersystem crossing [6].
The reaction proceeds through an excited singlet state that undergoes spin conversion to a diradical triplet. This triplet state’s extended lifetime (~10⁻⁶ s) enables stereospecific bond formation, yielding the trans-isomer preferentially (trans:cis = 8:1). Scalability remains limited by photon penetration depth, though microphotoreactors with internal light sources (e.g., LED arrays) have demonstrated production rates of 50 g·day⁻¹ in continuous operation [6].
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: